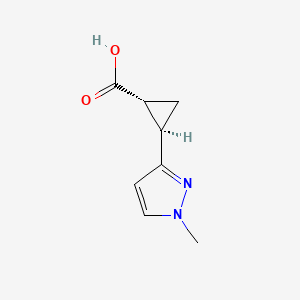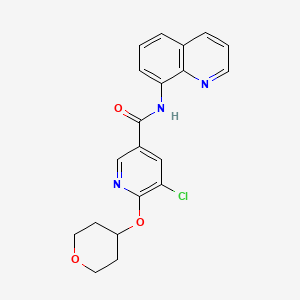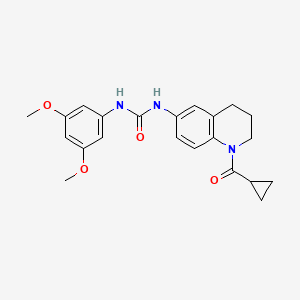
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is an organic compound characterized by its complex structure, which includes a cyclopropane ring, tetrahydroquinoline core, and dimethoxyphenyl group. This unique compound has garnered interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities and chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea typically involves a multi-step process:
Step 1: Cyclopropanecarbonyl chloride is reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. This step forms the intermediate cyclopropanecarbonyl-tetrahydroquinoline.
Step 2: The intermediate undergoes further reaction with 3,5-dimethoxyaniline to introduce the dimethoxyphenyl group.
Step 3: The final product, this compound, is obtained through a urea formation reaction using phosgene or an alternative carbodiimide.
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions to ensure high yields and purity. Typical industrial methods include:
Employing continuous flow reactors to improve reaction efficiency and consistency.
Utilizing advanced purification techniques such as recrystallization and column chromatography to achieve the desired purity levels.
化学反应分析
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea undergoes a variety of chemical reactions:
Oxidation: This compound can be oxidized under mild conditions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the carbonyl groups into alcohols.
Substitution: Electrophilic and nucleophilic substitutions are possible, especially on the aromatic dimethoxyphenyl ring, using common reagents like halogens or Grignard reagents. The major products from these reactions depend on the specific reagents and conditions used, often resulting in various derivatives that maintain the core structure of the original compound.
科学研究应用
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Serves as a building block for the synthesis of complex organic molecules and fine chemicals.
Biology: Investigated for its potential to modulate biological pathways and its binding affinity to various biomolecules.
Medicine: Explored as a candidate for drug development, particularly in the treatment of conditions where its unique structure may confer specific therapeutic benefits.
Industry: Utilized in the development of materials with specialized properties, such as advanced polymers and coatings.
作用机制
The mechanism of action for 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea varies depending on its application. In medicinal chemistry, it often targets specific proteins or enzymes, modulating their activity through binding interactions:
Molecular Targets: Includes enzymes, receptors, and other proteins relevant to disease pathways.
Pathways Involved: Alters signaling pathways, metabolic processes, or gene expression, resulting in therapeutic effects.
相似化合物的比较
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is compared to similar compounds in its class, such as:
1-(Cyclopropanecarbonyl)-2,3,4-tetrahydroquinolin: Lacks the dimethoxyphenyl group, resulting in different biological activity.
3-(3,5-Dimethoxyphenyl)-1-urea derivatives: Similar structure but with variations in the cyclic core, affecting its chemical behavior and applications.
This compound's unique combination of structural elements gives it distinct properties that set it apart from these related molecules, making it a valuable subject of study in various scientific domains.
属性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-18-11-17(12-19(13-18)29-2)24-22(27)23-16-7-8-20-15(10-16)4-3-9-25(20)21(26)14-5-6-14/h7-8,10-14H,3-6,9H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLZEMUCFAXMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B2807042.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B2807046.png)
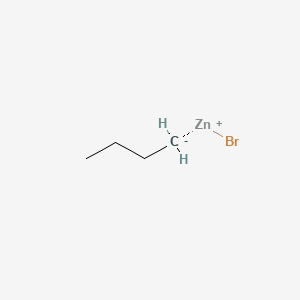
![4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2807049.png)
![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methoxyethan-1-one](/img/structure/B2807055.png)
![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)
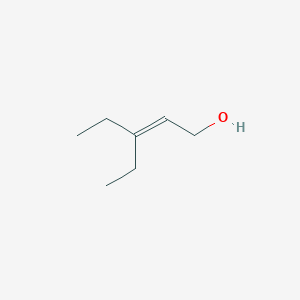
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)
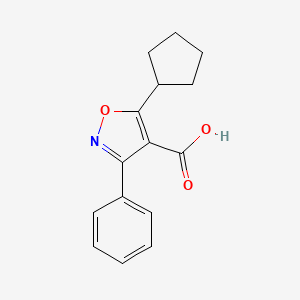
![2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2807061.png)
